

# Application Notes and Protocols for 3-Methoxyphenylacetone in Fragrance Chemistry

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Compound of Interest		
Compound Name:	3-Methoxyphenylacetone	
Cat. No.:	B143000	Get Quote

Disclaimer: Extensive research indicates that **3-Methoxyphenylacetone** is not a commonly utilized ingredient in the fragrance industry. Its primary documented applications are in the synthesis of pharmaceutical compounds and as a laboratory research chemical.[1][2] The following application notes and protocols are provided for research and development purposes and are based on the general characteristics of aromatic ketones and the known properties of its structural isomers. The olfactory descriptions and performance data are hypothetical and would require experimental validation.

### Introduction

**3-Methoxyphenylacetone** (CAS 3027-13-2), a substituted aromatic ketone, presents a potential candidate for exploration in fragrance chemistry.[2] Aromatic ketones are a class of organic compounds known for their diverse and often pleasant aromas, contributing to a wide range of scent profiles from floral and fruity to woody and musky.[3][4][5] While the olfactory properties of **3-Methoxyphenylacetone** are not well-documented, its structural similarity to known fragrance ingredients, such as 4-Methoxyphenylacetone (anise ketone), suggests it may possess interesting aromatic characteristics. These notes provide a theoretical framework for the evaluation and potential application of **3-Methoxyphenylacetone** as a novel fragrance ingredient.

## **Chemical and Physical Properties**

A summary of the known physical and chemical properties of **3-Methoxyphenylacetone** is presented in Table 1. This data is essential for handling, formulation, and stability testing.



Property	Value	Reference
Molecular Formula	C10H12O2	[1][6]
Molecular Weight	164.20 g/mol	[1][7]
Appearance	Clear pale yellow to yellow liquid	[8]
Boiling Point	258-260 °C	[2][9]
Density	1.911 g/mL at 25 °C	[9][10]
Refractive Index	1.5220-1.5270 @ 20 °C	[8]
Flash Point	>113 °C	[11]
Solubility	Miscible with dimethyl sulfoxide	[2][9][10]
Purity (typical)	≥96.0%	[8]

# **Hypothetical Olfactory Profile**

Based on the general scent profiles of aromatic ketones and related methoxy-substituted phenyl compounds, the hypothetical olfactory characteristics of **3-Methoxyphenylacetone** are projected in Table 2.



Olfactory Aspect	Hypothetical Description	
Odor Family	Aromatic, Spicy, slightly Floral	
Top Notes	Potentially a subtle, sweet, anisic or herbaceous note.	
Heart Notes	A developing warmth with spicy and slightly powdery undertones.	
Base Notes	A mild, woody, and coumarinic background.	
Strength	Moderate	
Substantivity	Estimated to be moderate, lasting several hours on a smelling strip.	

## **Experimental Protocols**

A general method for the synthesis of substituted phenylacetones can be adapted for **3-Methoxyphenylacetone**. One common route is the condensation of a substituted phenylacetic acid with acetic anhydride, followed by decarboxylation.

#### **Reaction Scheme:**

(3-Methoxyphenyl)acetic acid + Acetic anhydride → Intermediate → **3-Methoxyphenylacetone** + CO<sub>2</sub> + Acetic acid

#### Materials:

- · (3-Methoxyphenyl)acetic acid
- Acetic anhydride
- Sodium acetate (anhydrous)
- Toluene
- Sodium bicarbonate solution (5%)



- Brine
- Anhydrous magnesium sulfate
- Distillation apparatus
- Heating mantle with magnetic stirring

#### Procedure:

- Combine (3-Methoxyphenyl)acetic acid (1 equivalent) and anhydrous sodium acetate (0.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add acetic anhydride (3 equivalents) to the flask.
- Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Carefully add water to guench the excess acetic anhydride.
- Extract the product with toluene (3 x 50 mL).
- Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **3-Methoxyphenylacetone**.

A standardized protocol for the olfactory evaluation of a new chemical entity like **3- Methoxyphenylacetone** is crucial for determining its potential as a fragrance ingredient.

#### Materials:

- 3-Methoxyphenylacetone (purified)
- Ethanol (perfumer's grade)



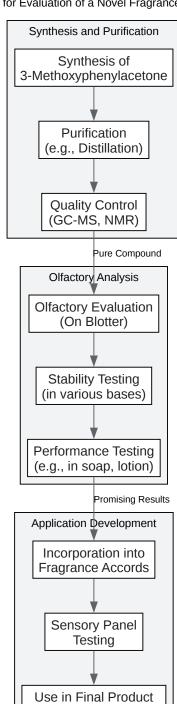
- Smelling strips (blotters)
- Glass vials
- Pipettes

#### Procedure:

- Prepare a 10% solution of **3-Methoxyphenylacetone** in ethanol.
- Dip a smelling strip into the solution, ensuring it is saturated but not dripping.
- Wave the strip gently under the nose and record the initial impression (top notes).
- Allow the strip to air for 5, 15, 30 minutes, and then hourly to evaluate the evolution of the scent (heart and base notes).
- Record the odor characteristics at each time point, noting any changes in character and intensity.
- Assess the substantivity by noting the time at which the scent is no longer detectable.
- Compare the scent profile with known fragrance materials to identify potential synergies and applications.

### **Visualizations**





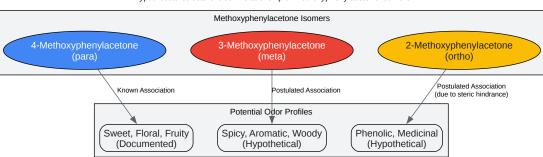
Workflow for Evaluation of a Novel Fragrance Ingredient

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(e.g., perfume, candle)

Caption: Workflow for the evaluation of a novel fragrance ingredient.





Hypothetical Structure-Odor Relationship of Methoxyphenylacetone Isomers

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Caption: Hypothetical structure-odor relationships of methoxyphenylacetone isomers.

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